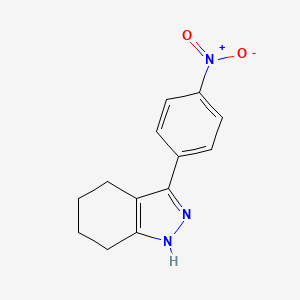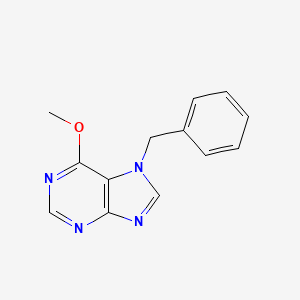![molecular formula C7H4BrN3O2 B11871196 1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B11871196.png)
1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid is a heterocyclic compound that contains both nitrogen and bromine atoms within its structure. This compound is part of the imidazo[1,5-a]pyrazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid typically involves the reaction of α-bromoketones with 2-aminopyridines under specific conditions. One method involves the use of toluene as a solvent, with iodine and tert-butyl hydroperoxide as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent, with tert-butyl hydroperoxide alone to facilitate a one-pot tandem cyclization and bromination reaction . These methods are efficient and do not require the use of a base.
Chemical Reactions Analysis
1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form different heterocyclic structures.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents for these reactions include iodine, tert-butyl hydroperoxide, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds.
Materials Science: It is used in the development of luminescent materials and optoelectronic devices.
Mechanism of Action
The mechanism of action of 1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic substitution reactions, while the imidazo[1,5-a]pyrazine core can engage in π-π stacking interactions with aromatic systems. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
1-Bromoimidazo[1,5-a]pyrazine-3-carboxylic acid can be compared with other similar compounds, such as:
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid: This compound has a similar structure but differs in the position of the bromine atom and the nitrogen atoms within the ring.
Imidazo[1,5-a]pyridine derivatives: These compounds share the imidazo[1,5-a] core but have different substituents and applications.
Properties
Molecular Formula |
C7H4BrN3O2 |
|---|---|
Molecular Weight |
242.03 g/mol |
IUPAC Name |
1-bromoimidazo[1,5-a]pyrazine-3-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-4-3-9-1-2-11(4)6(10-5)7(12)13/h1-3H,(H,12,13) |
InChI Key |
OUNFWKVQPFTEFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=O)O)Br)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(1-Cyclopropyl-6,7-dihydro-1H-imidazo[4,5-c]pyridin-5(4H)-yl)propanoic acid](/img/structure/B11871143.png)


![6-(Bromomethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11871152.png)

![1-(3-Methoxyphenyl)-1,2-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11871164.png)





